molecular formula C10H7ClFNO B1602543 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole CAS No. 22091-39-0

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole

Cat. No. B1602543
CAS RN: 22091-39-0
M. Wt: 211.62 g/mol
InChI Key: GVPZSTFLDSJXRT-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole, also known as 4-CMF-1,3-oxazole, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the oxazole family of heterocyclic compounds, which are characterized by their five-membered ring structure. 4-CMF-1,3-oxazole has been used in a number of research studies due to its unique properties, such as its ability to interact with a range of biological molecules, including proteins and enzymes.

Scientific Research Applications

Synthesis and Characterization

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole has been synthesized using cyclization reactions, starting from 4-fluorobenzoyl cyanide with 4-fluorobenzaldehyde. This compound has then been converted into poly(aryl ether)s through nucleophilic substitution, demonstrating its utility as a reactive scaffold for further chemical modifications. The polymers derived from this monomer exhibit high thermal stability, highlighting their potential for advanced materials applications (Pimpha et al., 2004).

Fluorescence Applications

Compounds related to 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole, such as those containing oxazole and fluorophenyl groups, have been explored as fluorescence probes. These probes exhibit pH-sensitive fluorescence, which can be significantly red-shifted upon protonation, making them useful for sensing applications in biological and chemical systems (Ihmels et al., 2005). Additionally, oxazole-type fluorophores have shown an increase in fluorescence intensity upon interaction with nucleic acids, suggesting their potential as tools for nucleic acid sensing and fluorescence imaging (Ma et al., 2021).

Coordination Chemistry

The oxazole ligands, including those similar to 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole, are utilized in transition metal-catalyzed asymmetric syntheses due to their attractive characteristics such as versatility, easy synthesis from readily available precursors, and the modulation of chiral centers near the donor atoms. This highlights the compound's relevance in the field of coordination chemistry, particularly in creating chiral environments for asymmetric catalysis (Gómez et al., 1999).

Corrosion Inhibition

Related triazole derivatives, which share structural similarities with 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole, have been synthesized as new inhibitors for the corrosion of mild steel in acid media. These compounds, including their synthesis, characterization, and application as corrosion inhibitors, underscore the broader utility of such structures in materials science and engineering (Li et al., 2007).

properties

IUPAC Name

4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPZSTFLDSJXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50581298
Record name 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50581298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole

CAS RN

22091-39-0
Record name 4-(Chloromethyl)-2-(4-fluorophenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22091-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50581298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 120° C., 31 g (123 mmol) of p-fluorobenzamide and 33 g (123 mmol) of 1,3-dichloroacetone were stirred in the absence of a solvent for 2 hours. After cooling to room temperature, the product was dissolved in 250 ml of ethyl acetate. This solution was diluted with 400 ml of n-heptane and washed 3 times with saturated NaCl solution. The organic phase was filtered through 250 ml of silica gel, and the filter pad was then washed with 200 ml of n-heptane/ethyl acetate (4:1). The solvent was distilled off, giving 4-chloromethyl-2-(4-fluorophenyl)oxazole 1 as crude product. This was dissolved in 650 ml of acetone, and 90 g of NaI were then added. The mixture was then heated at reflux for 16 hours, most of the solvent was then removed and the solid residue was suspended in 200 ml of n-heptane/ethyl acetate (1:1) and filtered through 200 ml of silica gel. The precipitate was washed with 500 ml of n-heptane/ethyl acetate (1:1), and the organic phase was concentrated. On concentration, the iodide 2 began to crystallize as white crystals. TLC n-heptane/ethyl acetate (6:1) Rf=0.4 for 2 and Rf=0.35 for 1. C10H7FINO (303.08) MS(ESI): 304 (M+H+).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
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4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
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4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
Reactant of Route 5
4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole

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